molecular formula C15H20N2O3 B361869 prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 433950-21-1

prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B361869
CAS No.: 433950-21-1
M. Wt: 276.33g/mol
InChI Key: LTOJZXSFUFWCHX-UHFFFAOYSA-N
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Description

prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyrimidine ring, and an allyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(3-cyclohexen-1-yl)pyridine with allyl bromide in the presence of a base to form the allyl ester. This is followed by the cyclization of the intermediate product with urea under acidic conditions to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of a cyclohexene ring, a pyrimidine ring, and an allyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

433950-21-1

Molecular Formula

C15H20N2O3

Molecular Weight

276.33g/mol

IUPAC Name

prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h3-5,11,13H,1,6-9H2,2H3,(H2,16,17,19)

InChI Key

LTOJZXSFUFWCHX-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC=C

Canonical SMILES

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC=C

Origin of Product

United States

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